molecular formula C14H18ClNO2 B14541883 2-morpholin-4-yl-3,4-dihydro-2H-naphthalen-1-one;hydrochloride CAS No. 61808-80-8

2-morpholin-4-yl-3,4-dihydro-2H-naphthalen-1-one;hydrochloride

Cat. No.: B14541883
CAS No.: 61808-80-8
M. Wt: 267.75 g/mol
InChI Key: FEHRGUIITPLZAK-UHFFFAOYSA-N
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Description

2-Morpholin-4-yl-3,4-dihydro-2H-naphthalen-1-one;hydrochloride is a compound that combines the structural features of morpholine and naphthalenone. Morpholine is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms, while naphthalenone is a bicyclic aromatic ketone. The hydrochloride salt form enhances the compound’s solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-morpholin-4-yl-3,4-dihydro-2H-naphthalen-1-one typically involves the reaction of morpholine with a naphthalenone derivative. One common method involves warming the reaction mixture on a water bath maintained at 60°C, followed by the addition of morpholine with constant stirring. The mixture is then poured into crushed ice and kept overnight at room temperature to precipitate the product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The precipitated product is filtered, dried, and purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Morpholin-4-yl-3,4-dihydro-2H-naphthalen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

2-Morpholin-4-yl-3,4-dihydro-2H-naphthalen-1-one;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-morpholin-4-yl-3,4-dihydro-2H-naphthalen-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    α-Tetralone: A structurally similar compound with a naphthalenone core.

    1-Tetralone: Another naphthalenone derivative with similar chemical properties.

    4-Morpholino-1,2,5-thiadiazol-3-ol: A compound with a morpholine ring and a thiadiazole moiety.

Uniqueness

2-Morpholin-4-yl-3,4-dihydro-2H-naphthalen-1-one;hydrochloride is unique due to its combination of morpholine and naphthalenone structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

61808-80-8

Molecular Formula

C14H18ClNO2

Molecular Weight

267.75 g/mol

IUPAC Name

2-morpholin-4-yl-3,4-dihydro-2H-naphthalen-1-one;hydrochloride

InChI

InChI=1S/C14H17NO2.ClH/c16-14-12-4-2-1-3-11(12)5-6-13(14)15-7-9-17-10-8-15;/h1-4,13H,5-10H2;1H

InChI Key

FEHRGUIITPLZAK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C(=O)C1N3CCOCC3.Cl

Origin of Product

United States

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